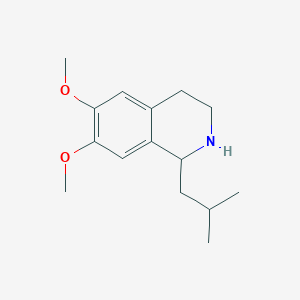
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (IBTD) is a chemical compound that belongs to the class of tetrahydroisoquinolines (THIQs). THIQs have been extensively studied due to their potential therapeutic applications. IBTD has been found to possess various pharmacological properties, including antipsychotic, antidepressant, and anti-inflammatory activities. The purpose of
Mecanismo De Acción
The exact mechanism of action of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects by modulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to exert various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to reduce the levels of oxidative stress markers and inhibit the production of pro-inflammatory cytokines. Moreover, 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess various pharmacological properties. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to be well-tolerated in animal models. However, there are some limitations to using 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments. It has a relatively short half-life and is rapidly metabolized in the body. Moreover, the exact mechanism of action of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, which makes it challenging to design experiments to study its pharmacological effects.
Direcciones Futuras
There are several future directions for research on 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of research is to investigate the potential therapeutic applications of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in neurological and psychiatric disorders. Another area of research is to elucidate the exact mechanism of action of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and to develop more potent and selective analogs. Moreover, it would be interesting to investigate the effects of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in human clinical trials to determine its safety and efficacy.
Métodos De Síntesis
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a one-pot reaction of isobutylamine, dimethoxybenzaldehyde, and cyclohexanone in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via a Mannich-type reaction, followed by a cyclization step. The yield of 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous studies due to its potential therapeutic applications. It has been found to possess antipsychotic and antidepressant activities in animal models. 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective effects against oxidative stress and glutamate-induced excitotoxicity.
Propiedades
Nombre del producto |
1-Isobutyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H23NO2/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13/h8-10,13,16H,5-7H2,1-4H3 |
Clave InChI |
SETZAJBDVLCYRS-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1)OC)OC |
SMILES canónico |
CC(C)CC1C2=CC(=C(C=C2CCN1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)
![4-(3,4-dimethylphenyl)-6,6-dioxo-1-(4-propan-2-yloxyphenyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B256151.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
![3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one](/img/structure/B256157.png)
![methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256164.png)
![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)
![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)
![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)

![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)



